N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide
Description
N-[5-[(3-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide is a 1,3,4-thiadiazole derivative characterized by a 3-fluorophenylmethylsulfanyl group at position 5 and a butanamide substituent at position 2 of the thiadiazole ring. The molecular formula is C₁₃H₁₆FN₃OS₂, distinguishing it from shorter-chain analogs (e.g., acetamide derivatives) . Thiadiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, antifungal, and insecticidal properties . The inclusion of a fluorinated aromatic group may enhance lipophilicity and metabolic stability, while the butanamide chain could influence solubility and binding interactions compared to smaller amides.
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS2/c1-2-4-11(18)15-12-16-17-13(20-12)19-8-9-5-3-6-10(14)7-9/h3,5-7H,2,4,8H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKFFLZGCMWSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 3-fluorobenzyl mercaptan with 2-amino-1,3,4-thiadiazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to increase the efficiency and yield of the reaction. This method reduces reaction times significantly compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: The compound has been explored for its potential use as a fungicide and insecticide.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can interfere with DNA replication in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
Key structural analogs include derivatives with modifications to the sulfanyl group (e.g., benzyl, chlorobenzyl) and amide chain length (e.g., acetamide vs. butanamide). Selected examples from are compared below:
| Compound ID | Sulfanyl Substituent | Amide Chain | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5e | 4-Chlorobenzyl | Acetamide | 132–134 | 74 |
| 5f | Methyl | Acetamide | 158–160 | 79 |
| 5h | Benzyl | Acetamide | 133–135 | 88 |
| Target | 3-Fluorophenylmethyl | Butanamide | Not reported | N/A |
- However, the fluorophenyl group could counterbalance this through enhanced intermolecular interactions (e.g., dipole-dipole) .
- Sulfanyl Group Impact : Bulkier substituents (e.g., 4-chlorobenzyl in 5e) correlate with moderate yields (74–88%), suggesting steric hindrance during synthesis. The 3-fluorophenyl group in the target compound may offer similar synthetic challenges .
Crystallographic Insights
highlights the importance of crystallography in confirming thiadiazole derivatives’ planar geometry and substituent orientations. The 3-fluorophenyl group in the target compound may adopt a conformation favoring π-π stacking or halogen bonding, as seen in fluorinated analogs .
Biological Activity
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₆F₃N₃OS₂, with a molecular weight of approximately 325.42 g/mol. The compound features a thiadiazole ring substituted with a 3-fluorophenyl group and a butanamide moiety. The presence of sulfur in its structure contributes to its unique chemical properties and biological activities.
Table 1: Structural Characteristics
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| This compound | Thiadiazole ring with fluorophenyl substitution | Potential MAO-A inhibitory activity |
1. MAO Inhibition
Recent studies have indicated that thiadiazole derivatives, including this compound, exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which may be beneficial in treating depression and other mood disorders.
In vitro assays demonstrated that certain derivatives showed promising IC50 values against MAO-A:
- Compound 6b : IC50 = 0.060 ± 0.002 μM
- Compound 6c : IC50 = 0.241 ± 0.011 μM
These findings suggest that modifications in the structure can significantly impact the inhibitory potency against MAO enzymes .
2. Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Preliminary tests indicate that some compounds within this class possess notable herbicidal and antibacterial activities. For instance, compounds structurally related to this compound were shown to inhibit the growth of various bacterial strains .
The mechanism by which this compound exerts its biological effects involves binding to specific enzyme active sites or allosteric sites. This binding can either inhibit enzyme activity or modulate receptor interactions, influencing various signaling pathways.
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Compounds bind to MAO active sites preventing substrate access |
| Receptor Modulation | Interaction with receptors alters signal transduction pathways |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their MAO inhibitory activity using fluorometric methods . The results indicated that structural variations significantly affect biological activity.
- Antimicrobial Studies : Another research focused on the herbicidal activities of thiadiazole derivatives revealed that specific substitutions could enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
